2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

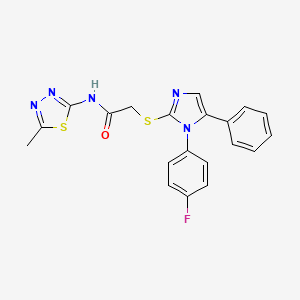

This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at position 1 and a phenyl group at position 3. The thioether linkage at position 2 connects it to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation, thiolation, and nucleophilic substitution, as inferred from analogous pathways described in the literature .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSZIPHYTAUTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both imidazole and thiadiazole moieties. These structural features are often associated with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features:

- An imidazole ring,

- A thiadiazole ring,

- Various functional groups including a fluorophenyl group and a phenyl group.

These components contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Compounds containing imidazole and thiadiazole rings often exhibit enzyme inhibition or modulation capabilities. For example:

- Enzyme Inhibition : The presence of these rings allows for interactions that can inhibit enzymes involved in cancer proliferation.

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the endogenous ligand.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound have shown promising anticancer properties. For instance:

- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, including breast and lung cancers .

- Mechanisms of Action : Some studies reported that these compounds could induce apoptosis in cancer cells, promoting programmed cell death .

Antimicrobial Properties

The thiadiazole component has been linked to antimicrobial activities:

- Antibacterial Activity : Derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function .

- Antifungal Activity : Similar compounds have also been tested against fungi like Candida albicans, showing significant inhibitory effects .

Case Study 1: Anticancer Efficacy

A study investigated a series of imidazole-thiadiazole derivatives, including our target compound. The results showed that these compounds could significantly reduce cell viability in human cancer cell lines while sparing normal cells, indicating a therapeutic window for potential cancer treatments .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of thiadiazole were synthesized and tested against multiple pathogens. The results demonstrated that certain compounds exhibited strong inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₄OS₂ |

| Anticancer IC50 Range | 3.58 - 15.36 μM |

| Antibacterial Activity | Effective against S. aureus, E. coli |

| Antifungal Activity | Effective against C. albicans |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with imidazole and thiadiazole moieties exhibit significant anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Testing : The compound was tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (human breast cancer). Results showed a notable reduction in cell viability with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways through hydrophobic interactions.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups enhances its potency.

Notable SAR Insights:

- The imidazole ring is essential for cytotoxic activity.

- Substituents on the phenyl rings significantly influence the compound's efficacy.

Case Studies

- Study on Antitumor Activity : In a study by Evren et al. (2019), derivatives of imidazole were synthesized and tested for their anticancer properties. The study highlighted that compounds with similar structural features exhibited strong selectivity against A549 cells with comparable IC50 values.

- Mechanistic Insights : Another research effort focused on the molecular interactions of imidazole derivatives with Bcl-2 proteins, revealing that modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Synthetic Methodologies

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be approached using various methods:

- Multi-step Synthesis : This approach involves the sequential formation of different functional groups leading to the final product.

- One-Pot Synthesis : Recent advancements have proposed one-pot synthesis strategies that streamline the process, reducing time and increasing yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s thioether-acetamide-thiadiazole chain differentiates it from analogues like 9b (triazole-thiazole) and compounds in (pyrazole-thiadiazole). This chain may enhance solubility or binding affinity.

- Substituents like the 4-fluorophenyl group are common in antimicrobial and anticancer agents, as seen in 9b and , suggesting shared pharmacophoric elements .

Physicochemical and Spectral Properties

Comparative data for selected compounds:

Key Observations :

Q & A

Q. What role does polymorphism play in bioactivity and formulation?

- Methodological Answer : Characterize polymorphs via DSC and PXRD. For example, ’s crystal structure shows intramolecular S···O interactions that may enhance stability. Solvent-drop grinding (with methanol/acetone) identifies bioavailable forms. Assess dissolution rates in simulated gastric fluid for pharmacokinetic modeling .

Tables for Key Data

Synthetic Conditions Comparison

| Parameter | ||

|---|---|---|

| Solvent | Ethanol | Acetic acid |

| Catalyst | KCO | Sodium acetate |

| Yield | 65% | 70–85% |

| Purification | Ethanol recrystallization | DMF/acetic acid recrystallization |

Biological Activities of Analogues

| Compound | Target Activity | IC (µM) | Source |

|---|---|---|---|

| 9c () | α-Glucosidase inhibition | 12.3 ± 0.8 | Docking/Enzyme assay |

| N-[4-Acetyl... () | Anticancer (MCF-7) | 18.9 ± 1.2 | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.